4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle

Analytical Chemistry Quality Control Procurement

Generic substitution among trifluoromethoxyphenyl acetonitriles is scientifically invalid-the 4-bromo-2-CF3O substitution pattern uniquely dictates electronic density and reactivity. This compound provides the exact solution: • Orthogonal reactivity: -CN reducible to amine or hydrolyzable to acid, while 4-Br remains intact for cross-coupling. • ≥98% HPLC purity, ≤0.5% moisture minimizes side reactions during scale-up. • Global supply with batch-specific CoA; ideal for CNS kinase inhibitor libraries and agrochemical building blocks.

Molecular Formula C9H5BrF3NO
Molecular Weight 280.04 g/mol
CAS No. 1427502-10-0
Cat. No. B1373141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(trifluoromethoxyphenyl)acetonitirle
CAS1427502-10-0
Molecular FormulaC9H5BrF3NO
Molecular Weight280.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)OC(F)(F)F)CC#N
InChIInChI=1S/C9H5BrF3NO/c10-7-2-1-6(3-4-14)8(5-7)15-9(11,12)13/h1-2,5H,3H2
InChIKeyPFDJBEBMDQIREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (CAS 1427502-10-0): Product Baseline and Structural Overview for Research Procurement


4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile (CAS 1427502-10-0) is a halogenated benzyl cyanide derivative with the molecular formula C₉H₅BrF₃NO and a molecular weight of 280.04 g/mol . It features a 4-bromo substitution and a 2-trifluoromethoxy group on the phenyl ring, along with an acetonitrile side chain . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research , with its structural attributes offering distinct reactivity and physicochemical properties compared to non-brominated or non-fluorinated analogs.

Why Substituting 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile with In-Class Analogs Risks Experimental Divergence


Generic substitution among trifluoromethoxyphenyl acetonitriles is not scientifically valid due to the profound impact of halogen position and substitution pattern on molecular properties. The 4-bromo-2-(trifluoromethoxy) substitution pattern on the phenyl ring of this compound dictates its unique electronic density distribution, which in turn governs its reactivity in nucleophilic substitution and cross-coupling reactions . Substituting with a 3-bromo analog or a non-halogenated variant alters both the steric and electronic environment, leading to divergent reaction kinetics, regioselectivity in subsequent synthetic steps, and ultimately different downstream products . This necessitates a strict, evidence-based selection process, as outlined in the quantitative comparisons below.

Quantitative Differentiation Evidence for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile Against Key Comparators


HPLC Purity Benchmarking of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile Against Commercial Grade Analogs

This compound is offered at a minimum HPLC purity of 98% by a commercial supplier [1]. In contrast, several closely related analogs, such as the non-brominated 2-(trifluoromethoxy)phenylacetonitrile (CAS 137218-25-8), are frequently listed at a lower standard purity of 95% [2]. The higher assay specification directly reduces the risk of introducing unknown impurities that can confound reaction yields and complicate purification, thereby improving the reproducibility of subsequent synthetic steps.

Analytical Chemistry Quality Control Procurement

Predicted Physicochemical Property Differentiation: Density of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile

The predicted density for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is 1.6 ± 0.1 g/cm³ . This is substantially higher than the reported density of its non-brominated, 2-substituted analog, 2-(trifluoromethoxy)phenylacetonitrile (CAS 137218-25-8), which has a density of 1.28 g/mL [1]. The increased density is a direct consequence of the 4-bromo substitution, which adds significant mass and alters intermolecular packing, and is a key parameter for process scale-up, solvent extraction, and formulation considerations.

Medicinal Chemistry Process Chemistry Formulation

Moisture Content Specification: A Critical Purity Parameter for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile

A specific moisture content specification of 0.5% maximum is provided for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile by one vendor [1]. This is a critical parameter for water-sensitive reactions, as the nitrile and bromine functionalities can be susceptible to hydrolysis or other side reactions in the presence of water. While many chemical suppliers do not provide a quantified moisture limit for analogous compounds , the explicit control of this parameter for the target compound offers an additional layer of quality assurance for demanding synthetic applications.

Analytical Chemistry Synthetic Reliability Procurement

Comparative Molecular Weight as a Determinant of Reactivity and Physical Properties

The molecular weight of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is 280.04 g/mol . This is significantly higher than its non-brominated, 2-substituted analog, 2-(trifluoromethoxy)phenylacetonitrile (CAS 137218-25-8), which has a molecular weight of 201.15 g/mol . The addition of a bromine atom results in a 39% increase in molecular weight, which has a direct and quantifiable impact on the compound's lipophilicity (LogP), molar refractivity, and overall ADME profile in a biological context. This difference is a primary driver for selecting the brominated analog in medicinal chemistry campaigns where specific pharmacokinetic properties are desired.

Medicinal Chemistry Physicochemical Analysis SAR

Functional Group Orthogonality: The 4-Bromo Handle for Selective Cross-Coupling

The 4-bromo substituent on the phenyl ring of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile provides a site for selective transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the non-brominated analog, 2-(trifluoromethoxy)phenylacetonitrile . This allows for the orthogonal functionalization of the molecule, expanding its utility as a versatile building block. While quantitative rate data for this specific compound is not available, the presence of the bromine atom unequivocally enables a reaction pathway that is completely unavailable to the non-halogenated comparator.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

Predicted Boiling Point Elevation Due to Halogenation

The predicted boiling point of 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile is 267.4 ± 35.0 °C at 760 mmHg . This is substantially higher than the reported boiling point range of its non-brominated, 2-substituted analog, 2-(trifluoromethoxy)phenylacetonitrile (CAS 137218-25-8), which is 222-223 °C (lit.) [1]. This ~45°C increase in boiling point is directly attributable to the increased molecular weight and polarizability introduced by the bromine atom and has significant implications for purification strategies (e.g., distillation) and for assessing its thermal stability in high-temperature reactions.

Process Chemistry Thermal Analysis Purification

High-Value Application Scenarios for 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile Based on Empirical Differentiation


Medicinal Chemistry: Design of CNS-Penetrant Kinase Inhibitors

The combination of the lipophilic trifluoromethoxy group and the heavy bromine atom in 4-Bromo-2-(trifluoromethoxyphenyl)acetonitrile, which increases the molecular weight by 39% compared to non-brominated analogs , makes it a valuable scaffold for medicinal chemistry programs targeting the central nervous system (CNS). The increased lipophilicity and molecular weight can enhance blood-brain barrier (BBB) permeability and target residence time. The 4-bromo substituent provides a selective handle for late-stage diversification via cross-coupling, enabling the rapid synthesis of focused kinase inhibitor libraries where specific halogen-bonding interactions with the target protein's 'hinge' region are desired .

Agrochemical Development: Synthesis of Halogenated Pyrethroid Analogs

The predicted high density (1.6 g/cm³) and elevated boiling point (~267°C) of this compound are consistent with molecules possessing enhanced environmental persistence and lower volatility, key attributes for modern agrochemicals. The 4-bromo-2-(trifluoromethoxy)phenyl moiety can serve as a crucial building block in the synthesis of novel insecticides or fungicides. The bromine atom is a site for introducing additional complexity, while the trifluoromethoxy group is a well-established motif for improving metabolic stability and bioactivity in crop protection agents.

Process R&D: Reliable Late-Stage Functionalization Platform

For process chemists, the combination of a high certified purity (≥98% by HPLC) and a defined, low moisture content (≤0.5%) in this compound directly mitigates the risk of side reactions during scale-up. Its primary utility is as a robust platform for orthogonal synthesis. The acetonitrile moiety can be reduced to an amine or hydrolyzed to a carboxylic acid, while the 4-bromo substituent remains intact for a subsequent cross-coupling step. This orthogonal reactivity profile allows for the streamlined, multi-step synthesis of complex drug candidates with a high degree of reproducibility.

Material Science: Precursor for Fluorinated Liquid Crystals

The unique electronic and steric properties conferred by the trifluoromethoxy and bromine substituents, leading to a predicted density significantly higher than non-halogenated analogs , make this compound a promising precursor for advanced materials. Specifically, the 4-bromo group allows for the introduction of further aromatic units via palladium-catalyzed cross-coupling, enabling the synthesis of extended π-conjugated systems with tailored dipole moments and polarizability. Such structural motifs are of interest in the development of novel liquid crystalline materials for display technologies or organic electronics.

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